1-Butyl-3-methylimidazolium phosphate

Description

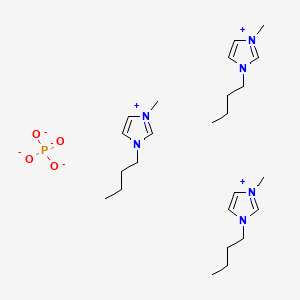

1-Butyl-3-methylimidazolium phosphate (often abbreviated as [BMIM][PO₄]) is an ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a phosphate-based anion. The term "phosphate" here may refer to different derivatives, including dibutyl phosphate ([DBP]⁻) or the simple phosphate ion ([PO₄]³⁻), depending on the synthesis method and application. For instance, 1-butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP]) is a well-characterized IL with a molecular formula of C₁₆H₃₃N₂O₄P and a molecular weight of 348.42 g/mol. It exhibits high thermal stability (>300°C), low volatility, and excellent solubility in organic and aqueous media, making it suitable for advanced separation processes and green chemistry applications .

[BMIM][DBP] has been extensively studied for its role in supported ionic liquid membranes (SILMs) for selective lignin and monosaccharide separation, demonstrating superior stability and efficiency compared to polymeric alternatives . Meanwhile, [BMIM][PO₄] (with the unmodified phosphate anion) has been applied in liquid-phase microextraction (LPME) techniques due to its tunable hydrophilicity and extraction efficiency .

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIICCMMNLMQMY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45N6O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium phosphate can be synthesized through a reaction between 1-butyl-3-methylimidazolium bromide and phosphoric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The resulting product is then purified through techniques such as recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .

Scientific Research Applications

1-Butyl-3-methylimidazolium phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-butyl-3-methylimidazolium phosphate exerts its effects is primarily through its ability to act as a solvent and catalyst. The ionic nature of the compound allows it to interact with various molecular targets, facilitating reactions and enhancing solubility. The phosphate group can participate in hydrogen bonding and coordination with metal ions, further influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

The properties and applications of [BMIM][PO₄] derivatives vary significantly depending on the anion. Below is a comparative analysis with other imidazolium-based ILs:

Anion-Dependent Physicochemical Properties

Key Observations:

- Thermal Stability : [BMIM][DBP] and [BMIM][Br] exhibit the highest thermal stability (>300°C), making them suitable for high-temperature processes. In contrast, [BMIM][PF₆] decomposes near 150°C, limiting its use in extreme conditions .

- Toxicity : [BMIM][PF₆] shows significant toxicity (LD₅₀: 300–980 ppm), whereas toxicity data for phosphate-based ILs like [BMIM][DBP] and [MMIM][DMP] are scarce, highlighting a research gap .

- Surface Tension : [BMIM][PF₆] and [BMIM][BF₄] have lower surface tensions (~45 and 38 mN/m, respectively), enhancing their utility in solvent extraction and interfacial processes .

Application-Specific Performance

Separation Efficiency :

- [BMIM][DBP] in SILMs achieves >90% lignin recovery from biomass, outperforming ultrafiltration membranes .

- [BMIM][PF₆] removes >80% sulfur compounds from fuels via oxidative extraction but requires post-treatment due to toxicity .

Phase Behavior :

- [BMIM][Br] forms aqueous two-phase systems (ATPS) with potassium phosphate, enabling protein and biomolecule separation .

- [BMIM][PO₄] in LPME extracts phenolic compounds with >95% efficiency, though its hydrophilicity limits compatibility with nonpolar analytes .

Environmental and Economic Considerations

- Reusability : [BMIM][PF₆] and [BMIM][BF₄] can be recycled ≥5 times without efficiency loss, whereas [BMIM][DBP] degrades after 3 cycles in SILMs .

- Cost : Phosphate-based ILs ([BMIM][DBP], [MMIM][DMP]) are more expensive to synthesize (~$500/g) than bromide or tetrafluoroborate derivatives (\sim$100/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.